N-Fmoc-N-phenyl-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

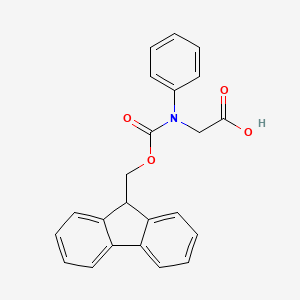

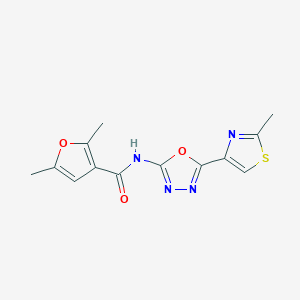

N-Fmoc-N-phenyl-glycine, also known as Fmoc-Phg-OH, is a compound with the empirical formula C23H19NO4 . It is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property allows Fmoc-modified amino acids and short peptides to possess eminent self-assembly features .Chemical Reactions Analysis

Fmoc-glycine coupling of saccharide β-glycosylamines has been reported for the fractionation of oligosaccharides and formation of neoglycoconjugates .Physical And Chemical Properties Analysis

N-Fmoc-N-phenyl-glycine has a molecular weight of 373.40 . It is a solid at room temperature and has an optical activity of [α]20/D +81±3°, c = 1% in DMF .科学的研究の応用

Synthesis and Peptide Modification

N-Fmoc-N-phenyl-glycine is utilized in the synthesis and modification of peptides through various chemical ligation techniques. For instance, it has been applied in the native chemical ligation at phenylalanine, enabling the synthesis of complex peptides by capping tetrapeptides generated by Fmoc-SPPS and facilitating their ligation with C-terminal thioesters. This method, demonstrated in the synthesis of LYRAMFRANK, highlights its compatibility with reactive side chains and its ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Peptide Nucleic Acid Synthesis

N-Fmoc-N-phenyl-glycine serves as a crucial building block in the synthesis of peptide nucleic acid (PNA) oligomers. A convenient route has been developed for the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, leading to the successful Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers. This approach provides an alternative to widely used Fmoc/Bhoc-protected PNA monomers, showcasing the versatility of N-Fmoc-N-phenyl-glycine in nucleotide peptide synthesis (Wojciechowski & Hudson, 2008).

Stereoselective Synthesis

The compound also plays a significant role in the stereoselective synthesis of protected analogs for peptide synthesis, such as Fmoc-L-γ-carboxyglutamic acid. Utilizing a novel chiral Cu(II) complex, the stereoselective synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester (Fmoc-Gla(O(t)Bu)(2)-OH) was achieved, illustrating the application of N-Fmoc-N-phenyl-glycine in producing enantiomerically pure amino acids for advanced peptide synthesis (Smith et al., 2011).

Self-Assembly and Hydrogel Formation

N-Fmoc-N-phenyl-glycine derivatives have been explored for their self-assembly properties, leading to the formation of hydrogels with potential biomedical applications. A study on the self-assembly behavior of Fmoc-phenylalanine and corresponding peptoid derivatives found that these compounds can form one-dimensional fibril networks or two-dimensional nano- and microsheets depending on the specific derivative, highlighting the structural versatility of N-Fmoc-N-phenyl-glycine in materials science (Rajbhandary et al., 2018).

作用機序

Target of Action

N-Fmoc-N-phenyl-glycine is primarily used as a protecting group in peptide synthesis . The primary target of N-Fmoc-N-phenyl-glycine is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

N-Fmoc-N-phenyl-glycine acts by protecting the amine group of an amino acid during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, as it prevents unwanted reactions that could interfere with the synthesis process . The N-Fmoc-N-phenyl-glycine is then removed under basic conditions .

Biochemical Pathways

The use of N-Fmoc-N-phenyl-glycine in peptide synthesis affects the biochemical pathway of peptide bond formation . By protecting the amine group, N-Fmoc-N-phenyl-glycine allows for the controlled formation of peptide bonds, leading to the successful synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of N-Fmoc-N-phenyl-glycine are largely determined by its role in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its bioavailability and ADME properties are primarily relevant in the context of its role in peptide synthesis.

Result of Action

The result of N-Fmoc-N-phenyl-glycine’s action is the successful synthesis of peptides . By protecting the amine group during peptide bond formation, N-Fmoc-N-phenyl-glycine allows for the controlled synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of N-Fmoc-N-phenyl-glycine is influenced by the conditions under which peptide synthesis occurs. For instance, the removal of the N-Fmoc-N-phenyl-glycine protecting group is facilitated by basic conditions . Additionally, the efficiency of N-Fmoc-N-phenyl-glycine as a protecting group can be influenced by factors such as temperature and the presence of other chemical reagents .

Safety and Hazards

将来の方向性

Fmoc-modified amino acids and short peptides show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association . They are considered important bio-inspired building blocks for the fabrication of functional materials .

特性

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCHCROKLFIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-N-phenyl-glycine | |

CAS RN |

909114-68-7 |

Source

|

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)